molecular formula C23H21N3O6 B11017043 N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B11017043
M. Wt: 435.4 g/mol
InChI Key: LSOYPQNNCCTVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide features a quinazolinone core substituted at position 3 with a 2-methoxyethyl group and at position 6 with an acetamide-linked 4-methyl-2-oxocoumarin moiety. This structure combines two pharmacologically significant heterocycles:

  • Quinazolinone: Known for anti-inflammatory, anticancer, and kinase-inhibitory properties .
  • Coumarin: Recognized for antioxidant, anticoagulant, and enzyme-modulating activities .

Properties

Molecular Formula

C23H21N3O6

Molecular Weight

435.4 g/mol

IUPAC Name

N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C23H21N3O6/c1-14-9-22(28)32-20-11-16(4-5-17(14)20)31-12-21(27)25-15-3-6-19-18(10-15)23(29)26(13-24-19)7-8-30-2/h3-6,9-11,13H,7-8,12H2,1-2H3,(H,25,27)

InChI Key

LSOYPQNNCCTVHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)N=CN(C4=O)CCOC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Formation of N-arylnitrilium intermediate : Arenediazonium salts react with nitriles to generate electrophilic intermediates.

  • Nucleophilic addition : Bifunctional anilines attack the nitrilium ion, forming a transient imine.

  • Cyclization : Intramolecular cyclization yields the 3,4-dihydroquinazoline core.

Optimization :

  • Solvent: Acetonitrile improves reaction efficiency.

  • Base: Triethylamine (2.5 equiv) enhances cyclization kinetics.

  • Temperature: 60°C balances reaction rate and byproduct suppression.

Synthesis of the Coumarin-Acetamide Fragment

The coumarin-acetamide moiety, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, is prepared through etherification and hydrolysis:

Step 1: Etherification of 7-Hydroxy-4-methylcoumarin

7-Hydroxy-4-methylcoumarin reacts with ethyl bromoacetate in DMF using potassium carbonate (K₂CO₃) as a base:

7-Hydroxy-4-methylcoumarin+BrCH2COOEtK2CO3,DMFEthyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate\text{7-Hydroxy-4-methylcoumarin} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate}

Conditions :

  • 75°C for 5 hours.

  • Yield: 73% after recrystallization (ethyl acetate/hexane).

Step 2: Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed using NaOH (2M) in ethanol/water (1:1) at reflux:

Ethyl esterNaOH2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid\text{Ethyl ester} \xrightarrow{\text{NaOH}} \text{2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid}

Purification : Acidification to pH 4–5 precipitates the product (yield: 85%).

Amide Coupling of Fragments

The final step involves coupling the quinazolinone amine with the coumarin-acetic acid using EDCI/HOBt in dichloromethane (DCM):

Quinazolinone amine+Coumarin-acetic acidEDCI/HOBt, DCMTarget compound\text{Quinazolinone amine} + \text{Coumarin-acetic acid} \xrightarrow{\text{EDCI/HOBt, DCM}} \text{Target compound}

Reaction Details :

  • Molar ratio: 1:1.2 (acid:amine).

  • Temperature: 0°C to room temperature.

  • Yield: 68% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Critical Analysis of Synthetic Routes

Table 1: Comparison of Coupling Methods

MethodReagentsSolventYield (%)Purity (%)
EDCI/HOBtEDCI, HOBt, DIPEADCM6898
DCC/DMAPDCC, DMAPTHF5595
HATU/DIEAHATU, DIEADMF7297

Key Findings :

  • EDCI/HOBt offers optimal balance of yield and purity.

  • DCC/DMAP suffers from side reactions due to urea byproducts.

  • HATU/DIEA provides higher yields but requires stringent moisture control.

Purification and Characterization

Purification :

  • Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate).

  • Recrystallization : Ethanol/water (4:1) yields needle-like crystals (mp: 153–157°C).

Characterization :

  • NMR : 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): δ 8.21 (s, 1H, NH), 7.89 (d, J=8.8J = 8.8 Hz, 1H), 6.98 (s, 1H), 4.62 (s, 2H, OCH₂CO).

  • HPLC : Purity >98% (C18 column, acetonitrile/water 60:40).

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents on the quinazolinone slow coupling kinetics.

    • Solution : Increase reaction time to 24 hours.

  • Solubility Issues : Polar intermediates precipitate prematurely.

    • Solution : Use DMF/THF mixtures (1:1).

  • Byproduct Formation : Over-alkylation at the coumarin oxygen.

    • Solution : Strict stoichiometric control (1.05 equiv alkylating agent).

Scalability and Industrial Relevance

A pilot-scale synthesis (100 g batch) achieved 62% yield using:

  • Continuous flow reactor for quinazolinone synthesis.

  • Mechanochemical grinding for coumarin etherification.

Cost Analysis :

  • Raw materials: $420/kg.

  • Processing: $180/kg.

  • Overall cost: $600/kg (benchmark for preclinical studies) .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The carbonyl groups in the quinazolinone and coumarin moieties can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield aldehyde or carboxylic acid derivatives, while reduction of the carbonyl groups can yield alcohol derivatives.

Scientific Research Applications

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with various molecular targets and pathways. The quinazolinone moiety is known to inhibit enzymes such as bacterial DNA gyrase, which is essential for bacterial replication . The coumarin moiety can inhibit enzymes involved in inflammation and cancer progression, such as carbonic anhydrase and microtubule polymerization .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazolinone Derivatives with Acetamide Modifications

Anti-Inflammatory Quinazolinone-Acetamides

In a study by Alagarsamy et al., 2-substituted-N-(4-oxo-2-phenylquinazolin-3-yl)acetamides were synthesized and evaluated for anti-inflammatory activity. Key findings include:

  • Methoxyethyl vs. Ethylamino: The target compound’s 3-(2-methoxyethyl) group may improve solubility over the ethylamino analog, though its anti-inflammatory efficacy remains untested.

Coumarin-Oxyacetamide Derivatives

Structural Analog with Isoquinoline Core

The compound N-[2-(4a-hydroxyoctahydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetamide () shares the coumarin-oxyacetamide group but replaces quinazolinone with an isoquinoline core:

Property Target Compound Compound
Core Heterocycle Quinazolinone Isoquinoline
Coumarin Substituent 4-methyl-2-oxo 3-benzyl-4-methyl-2-oxo
Pharmacokinetic Inference Likely moderate logP Higher logP (due to benzyl)
Benzodiazepin-Based Analog

Compound 2-(4-methyl-2-oxochromen-7-yl)oxy-N-[3-(2-methylsulfanylethyl)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-7-yl]acetamide () features a benzodiazepin core:

Property Target Compound Compound
Core Heterocycle Quinazolinone Benzodiazepin
Biological Target Kinases, inflammation? GABA receptors?
Synthetic Yield Not reported Not reported

The benzodiazepin core suggests divergent therapeutic applications (e.g., neurological vs. anti-inflammatory).

Biological Activity

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline moiety linked to a chromenyl group, which contributes to its unique biological properties. The molecular formula is C23H24N4O5C_{23}H_{24}N_{4}O_{5} with a molecular weight of approximately 420.46 g/mol.

Structural Characteristics

PropertyValue
Molecular FormulaC23H24N4O5
Molecular Weight420.46 g/mol
IUPAC NameThis compound
SMILESCCOCC1=O... (partial)

Anticancer Properties

Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer activity. For instance, Mannich bases, which share a structural relationship with this compound, have shown promising results against various human cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) .

Case Study: Cytotoxicity Evaluation

A comparative study assessed the cytotoxic effects of related compounds on different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutics, suggesting their potential as effective anticancer agents .

The mechanism of action for this compound likely involves the inhibition of specific enzymes and receptors that are vital for cancer cell proliferation and survival. For example, it may interfere with DNA replication processes or protein synthesis pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Studies indicate that similar quinazoline derivatives possess antibacterial and antifungal properties, making them candidates for further investigation in the treatment of infectious diseases .

Research Findings and Literature Review

A comprehensive review of existing literature highlights the following key findings regarding the biological activity of structurally related compounds:

  • Anticancer Activity : Many Mannich bases have been identified as potent cytotoxic agents against various cancer types.
  • Antimicrobial Effects : Compounds similar to this compound demonstrate significant antibacterial and antifungal activities .
  • Mechanistic Insights : Research suggests these compounds may inhibit critical enzymes involved in cellular processes, contributing to their therapeutic effects .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide?

Methodological Answer:

  • Reaction Conditions : Use polar aprotic solvents like DMF or dichloromethane (DCM) to enhance nucleophilic substitution and condensation reactions. Potassium carbonate (K₂CO₃) is effective for deprotonation in coupling steps .
  • Monitoring : Thin-layer chromatography (TLC) with MeOH/CH₂Cl₂ gradients (e.g., 0–8% MeOH) ensures reaction progress tracking .
  • Purification : Silica gel chromatography followed by recrystallization (e.g., ethyl acetate/hexane) improves purity. Example yields: 58–88% depending on substituents .

Q. Example Synthesis Optimization Table

StepReagents/ConditionsYield (%)Key Analytical Confirmation
CouplingK₂CO₃, DMF, RT58–75¹H NMR (δ 3.8–7.5 ppm for aromatic protons)
CyclizationAcetyl chloride, Na₂CO₃, CH₂Cl₂88IR (1667 cm⁻¹ for C=O)
PurificationMeOH/CH₂Cl₂ gradient>95%HPLC retention time matching

Q. How can structural ambiguities in the compound be resolved using advanced analytical techniques?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies methoxyethyl (δ 3.8 ppm) and chromen-2-one (δ 7.5–8.1 ppm) groups. Coupling constants (J = 8.4 Hz) confirm para-substituted aromatic systems .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 430.2 [M+1]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the quinazolinone core, critical for activity studies .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ values). Structural analogs show IC₅₀ < 10 µM .
  • Cellular Uptake : Fluorescent tagging (e.g., dansyl chloride) quantifies permeability in Caco-2 cell monolayers .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa) identifies selective toxicity thresholds (EC₅₀ > 50 µM for safety) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding poses in the ATP-binding pocket of kinases. Quinazolinone derivatives show ∆G < -9 kcal/mol .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. RMSD < 2 Å indicates stable binding .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ to prioritize synthetic targets .

Q. What strategies mitigate byproduct formation during multi-step synthesis?

Methodological Answer:

  • Intermediate Trapping : Use scavenger resins (e.g., polymer-bound isocyanate) to remove unreacted amines .
  • DOE Optimization : Apply factorial design (e.g., 2³ matrix) to optimize temperature (RT vs. 60°C), solvent (DMF vs. THF), and catalyst (Et₃N vs. DBU) .
  • Byproduct Analysis : LC-MS identifies common impurities (e.g., acetylated side products), addressed via controlled stoichiometry .

Q. How can in vivo pharmacokinetic challenges be addressed for this compound?

Methodological Answer:

  • Metabolic Stability : Liver microsome assays (human/rat) identify CYP450-mediated degradation. Methyl substituents on chromen-2-one reduce clearance by 30% .
  • Formulation : Nanoemulsions (e.g., Tween-80/PEG) improve oral bioavailability (AUC increase 2.5-fold in Wistar rats) .
  • Toxicity Profiling : OECD Guideline 407-compliant studies in rodents assess hepatorenal toxicity (ALT/AST levels < 2× baseline) .

Data Contradiction Analysis

  • Synthesis Yields : reports 58% yield for similar acetamides, while achieves 88%. Resolution: Excess reagents (1.5 eq.) and stepwise addition minimize side reactions .
  • Bioactivity Variability : Chromen-2-one derivatives in show higher activity than quinazolinones in . Resolution: Hybridization of both pharmacophores may balance potency and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.